molecular formula C14H9N3O3S2 B13720169 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide

Cat. No.: B13720169
M. Wt: 331.4 g/mol
InChI Key: JQQDXBXQCLURCE-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzamide core substituted with a nitro group at the para position. The thiazole ring is further functionalized with a thiophen-2-yl moiety at the 4-position. The compound’s design aligns with pharmacophores targeting parasitic and microbial infections, as seen in related derivatives like nitazoxanide and its analogues .

Properties

Molecular Formula

C14H9N3O3S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-3-5-10(6-4-9)17(19)20)16-14-15-11(8-22-14)12-2-1-7-21-12/h1-8H,(H,15,16,18)

InChI Key

JQQDXBXQCLURCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Thiophen-2-yl-thiazol-2-amine Intermediate

The thiazole ring substituted at the 4-position with a thiophene ring is synthesized through cyclization reactions involving thiourea derivatives and α-haloketones or α-haloamides. A common approach includes:

  • Starting from 2-bromo- or 2-chloro-thiophene derivatives, which undergo nucleophilic substitution with thiourea to form thiazole rings.
  • Refluxing thiourea with chloroacetyl derivatives in acetone or ethanol in the presence of a base such as potassium carbonate (K2CO3) to generate 4-thiophen-2-yl-thiazol-2-amine.

Preparation of 4-Nitrobenzoyl Chloride

The 4-nitrobenzoyl chloride is prepared by chlorination of 4-nitrobenzoic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This acid chloride serves as a reactive intermediate for amide bond formation.

Amide Bond Formation

The key step involves coupling the 4-thiophen-2-yl-thiazol-2-amine with 4-nitrobenzoyl chloride to form the target amide:

  • The amine and acid chloride are reacted in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) initially, then allowed to warm to room temperature.
  • A base such as triethylamine (Et3N) or pyridine is added to scavenge the hydrogen chloride formed during the reaction.
  • The reaction typically proceeds for several hours (4–6 h) under inert atmosphere (nitrogen or argon) to prevent side reactions.
  • The crude product is purified by recrystallization or chromatographic techniques.

Alternative One-Pot and Multicomponent Reactions

Recent advances in heterocyclic synthesis suggest that one-pot multicomponent reactions (MCRs) may be employed to streamline the synthesis of benzamide derivatives containing thiazole and thiophene rings:

  • Multicomponent reactions involving thiourea, α-haloketones, and 4-nitrobenzoyl derivatives in the presence of bases and catalysts can afford the target compound in fewer steps.
  • Microwave-assisted synthesis and solvent-free conditions have been reported to improve yields and reduce reaction times in related benzothiazole and benzamide derivatives.

Experimental Data and Optimization

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Thiazole ring formation Thiourea + α-halo-thiophene derivative + K2CO3 Acetone/Ethanol Reflux (~70 °C) 6–8 h 70–85 Base-promoted cyclization
4-Nitrobenzoyl chloride prep 4-Nitrobenzoic acid + SOCl2 None (neat or DCM) Reflux (60–80 °C) 2–3 h 80–90 Acid chloride formation
Amide coupling 4-Thiophen-2-yl-thiazol-2-amine + 4-nitrobenzoyl chloride + Et3N DCM/THF 0–25 °C 4–6 h 65–75 Inert atmosphere, base scavenging HCl

Analytical Characterization

  • IR Spectroscopy: Characteristic amide C=O stretch around 1650–1700 cm⁻¹; nitro group asymmetric and symmetric stretches near 1520 and 1340 cm⁻¹.
  • NMR Spectroscopy:
    • ^1H NMR shows amide NH proton (broad singlet), aromatic protons of benzamide and thiophene rings.
    • ^13C NMR confirms carbonyl carbon (~165 ppm) and aromatic carbons.
  • Mass Spectrometry: Molecular ion peak at m/z 331 corresponding to molecular weight.
  • Purity: Confirmed by chromatographic methods such as HPLC or TLC.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range (%)
Stepwise synthesis (thiazole + amide coupling) High purity, well-established steps Multi-step, longer reaction time 65–85
One-pot multicomponent synthesis Shorter reaction time, fewer purifications Requires optimization, possible side products 60–80
Microwave-assisted synthesis Faster reactions, energy efficient Requires specialized equipment 70–85

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: 4-Amino-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for medicinal research.

Antimycobacterial Activity

Research indicates that 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide shows promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structural features of this compound, particularly the thiazole and thiophene rings, are believed to enhance its interaction with biological targets associated with mycobacterial infections.

Antitumor Properties

The compound has demonstrated potential as an anticancer agent. Studies have shown that derivatives of thiazole can exert cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The nitro group in the structure is hypothesized to enhance cytotoxicity potentially through mechanisms involving reactive oxygen species (ROS) generation.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities:

Anticancer Studies

A series of thiazole derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines using MTT assays. Notably, compounds with electron-donating groups exhibited enhanced activity, suggesting that modifications at specific positions can significantly influence efficacy.

Enzyme Inhibition Studies

Research into lipoxygenase inhibitors has shown that nitro-containing derivatives demonstrate potent enzyme inhibition, indicating potential for developing anti-inflammatory drugs based on this scaffold.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the thiophene and thiazole rings can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 4-nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide and its analogues:

Compound Substituents on Thiazole Synthesis Yield Key Biological Activity Spectral Data (IR/NMR)
This compound Thiophen-2-yl at C4 Not reported Presumed antiparasitic (inferred from NTB) Anticipated νC=O ~1667 cm⁻¹, νNO₂ ~1550/1327 cm⁻¹ (similar to compound 4 in )
NTB (4-Nitro-N-(5-nitro-thiazol-2-yl)benzamide) 5-Nitro at thiazole Not specified IC₅₀: 0.75 µM (T. cruzi), 1.5 µM (L. mexicana) νNO₂ (asymmetric/symmetric): 1550/1344 cm⁻¹; νC=O: 1667 cm⁻¹ (aligned with )
4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide Phenyl at C4 73% Antimicrobial (broad-spectrum) νNH: 3357 cm⁻¹; νC=O: 1667 cm⁻¹; νNO₂: 1550/1327 cm⁻¹; C-S stretch: 654 cm⁻¹
4-Nitro-N-(4-methyl-thiazol-2-yl)-benzamide Methyl at C4 87% Not reported Molecular formula C₁₁H₉N₃O₃S; IR data inferred: νC=O ~1660 cm⁻¹, νNO₂ ~1550/1327 cm⁻¹
4-Nitro-N-(thiazol-2-yl)-benzamide Unsubstituted thiazole High (stepwise) Intermediate for antiparasitic derivatives Likely νC=O ~1680 cm⁻¹, νNO₂ ~1520/1340 cm⁻¹ (based on )

Key Observations:

Structural Impact on Bioactivity: The 5-nitro substitution in NTB significantly enhances antikinetoplastid activity compared to unsubstituted or phenyl/methyl analogues . The additional nitro group likely improves target binding via electronic effects.

Synthetic Efficiency :

  • Methyl-substituted derivatives achieve higher yields (87%) compared to phenyl-substituted analogues (73%), possibly due to steric and electronic factors during cyclization or coupling steps .

Spectral Trends: All nitro-substituted benzamides exhibit characteristic IR bands for NO₂ (asymmetric: ~1550 cm⁻¹, symmetric: ~1327 cm⁻¹) and C=O (~1667 cm⁻¹). The absence of νS-H in thione tautomers is consistent across analogues .

Biological Relevance: NTB’s dual nitro groups correlate with potent antiparasitic activity, suggesting that electron-withdrawing groups on both the benzamide and thiazole rings optimize bioactivity . The target compound’s thiophene moiety may mimic trypanothione reductase binding sites in parasites, a mechanism proposed for nitazoxanide derivatives .

Biological Activity

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a nitro group, a thiophene ring, and a thiazole moiety, which contribute to its biological properties. The structural formula can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. These compounds have shown promising activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial effects against Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli MTCC 443100
This compoundP. aeruginosa MTCC 1688100
ChloramphenicolE. coli MTCC 44350
NystatinCandida albicans100

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease. In vitro studies indicated that certain thiazole derivatives exhibit significant AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive disorders .

Case Study: Acetylcholinesterase Inhibition
In a study involving various thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against AChE, highlighting the efficacy of these compounds in neuropharmacology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-Withdrawing Groups : The presence of nitro and thiophene groups enhances the compound's reactivity and interaction with biological targets.
  • Thiazole Ring : This moiety has been associated with various pharmacological effects, including antimicrobial and anticancer activities.
  • Substituent Positioning : The position of substituents on the aromatic rings significantly influences the biological activity, as evidenced by SAR studies that indicate optimal positions for substituents lead to increased potency .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where a nitrile or thiourea reacts with α-haloketones. Key steps include:

  • Step 1 : Preparation of the thiazole core by reacting 2-aminothiazole intermediates with nitro-substituted benzoyl chlorides under reflux in anhydrous solvents like DMF or THF .
  • Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
    Critical Parameters :
  • Temperature control (60–100°C) to avoid side reactions.
  • Solvent choice (e.g., THF for polar intermediates, DCM for acid-sensitive steps).
  • Purification via column chromatography or recrystallization, monitored by TLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions. For example, aromatic protons in the thiophene ring appear as doublets (δ 7.2–7.8 ppm), while the nitro group deshields adjacent protons .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen for activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding with enzymes (e.g., EGFR kinase). The nitro group may form hydrogen bonds with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Ensure assays use standardized concentrations (e.g., 1–100 μM) and controls (e.g., DMSO solvent) .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Compare activity with derivatives lacking the nitro group to isolate its role in efficacy .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency?

  • Modifications to the Thiophene Ring : Introduce electron-donating groups (e.g., -OCH3_3) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Nitro Group Positioning : Para vs. meta substitution on the benzamide ring to balance electronic effects and steric hindrance .
  • Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (oxazole) to improve solubility without losing activity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. The nitro group may reduce oral bioavailability due to high polarity .
  • CYP450 Inhibition Assays : Use in silico models (e.g., StarDrop) to predict interactions with cytochrome P450 enzymes .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step?

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura reactions; use microwave-assisted synthesis to accelerate rates .
  • Protecting Groups : Temporarily protect the amide nitrogen during thiophene coupling to prevent side reactions .

Q. What protocols ensure compound stability during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Use amber vials to avoid nitro group photodegradation .

Advanced Applications

Q. Can the compound serve as a fluorescent probe for cellular imaging?

  • Design : Conjugate with fluorophores (e.g., dansyl chloride) via the thiazole’s nitrogen.
  • Validation : Confocal microscopy in live cells to track localization (e.g., mitochondrial targeting) .

Q. How does the compound’s selectivity for cancer cells compare to normal cells?

  • Selectivity Index (SI) : Calculate SI = IC50_{50}(normal cells)/IC50_{50}(cancer cells). Values >3 indicate therapeutic potential .
  • Pathway Analysis : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

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